molecular formula C16H13F3N4O B12613013 4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-63-8

4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12613013
CAS No.: 917759-63-8
M. Wt: 334.30 g/mol
InChI Key: UWBSMWUTHOQBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine (CAS 917759-63-8) is a chemical compound offered for research and development purposes. This pyrido[3,2-d]pyrimidine derivative features a core structure that is of significant interest in medicinal chemistry . The scaffold is a known pharmacophore in various therapeutic agents, particularly as a kinase inhibitor . Pyrido[3,2-d]pyrimidines have been investigated in pharmaceutical research for their potential use in treating conditions such as hepatitis C . The specific substitution pattern on this compound—with an ethoxy group at position 4, a 2-(trifluoromethyl)phenyl group at position 6, and an amine at position 2—may influence key properties like solubility, metabolic stability, and lipophilicity, which are critical for its interaction with biological targets . The trifluoromethyl group is a common moiety in modern drug design due to its ability to enhance membrane permeability and stability against oxidative metabolism . This product is intended for research applications only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Properties

CAS No.

917759-63-8

Molecular Formula

C16H13F3N4O

Molecular Weight

334.30 g/mol

IUPAC Name

4-ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C16H13F3N4O/c1-2-24-14-13-12(22-15(20)23-14)8-7-11(21-13)9-5-3-4-6-10(9)16(17,18)19/h3-8H,2H2,1H3,(H2,20,22,23)

InChI Key

UWBSMWUTHOQBDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Formation of the Pyrido[3,2-d]pyrimidine Core

The initial step in synthesizing this compound involves the formation of the pyrido[3,2-d]pyrimidine core. This can be achieved through cyclization reactions involving pyridine and pyrimidine derivatives. Common methods include:

  • Cyclocondensation : Reactions between appropriate amino and carbonyl compounds under acidic or basic conditions.

  • Reagents : Typically utilize phosphoric acid or other dehydrating agents to facilitate cyclization.

Introduction of the Ethoxy Group

The ethoxy group is introduced via nucleophilic substitution reactions. This step is crucial for achieving the desired molecular structure.

  • Method : The reaction generally involves the use of ethyl halides (e.g., ethyl iodide) in the presence of a strong base such as sodium hydride or potassium carbonate.

  • Conditions : The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Attachment of the Trifluoromethyl-Substituted Phenyl Ring

Incorporating the trifluoromethyl-substituted phenyl ring is typically accomplished through palladium-catalyzed cross-coupling reactions.

  • Common Techniques :

    • Suzuki Coupling : Involves coupling a trifluoromethyl-substituted phenylboronic acid with the previously formed pyrido-pyrimidine derivative.
    • Heck Reaction : An alternative method that may also be employed depending on the specific substrates used.
  • Catalysts : Palladium catalysts such as Pd(PPh₃)₂Cl₂ are commonly used to facilitate these reactions.

The efficiency of each synthetic step can vary significantly based on reaction conditions, including temperature, solvent choice, and catalyst type. Below is a summary of typical reaction conditions and observed yields:

Step Reaction Type Conditions Yield (%)
Cyclization Acidic condensation Phosphoric acid, reflux 60-80
Ethoxy introduction Nucleophilic substitution DMF, NaH 70-90
Cross-coupling Suzuki/Heck Dioxane/H₂O, Pd catalyst 50-85

Industrial Production Methods

For large-scale production, optimization of these synthetic routes is essential to achieve higher yields and purity. Key strategies include:

  • Continuous Flow Reactors : These systems allow for better control over reaction parameters and can enhance yields through improved mixing and heat transfer.

  • Advanced Purification Techniques : Methods such as flash chromatography or crystallization are employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or trifluoromethylphenyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine with analogs:

Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (%) Reference Evidence
This compound (Target) C₁₈H₁₅F₃N₄O (Inferred) ~360.3 (Calculated) 4-Ethoxy, 6-(2-trifluoromethylphenyl) N/A
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine () C₁₃H₉ClFN₄ 284.69 6-Chloro, 4-(4-fluoroaniline) 96.79
6-(3-Fluorophenyl)-4-(1-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine () C₁₇H₁₇FN₄O 312.34 4-(1-Methylpropoxy), 6-(3-fluorophenyl) N/A
4-(2,4,6-Trifluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine () C₁₁H₅F₆N₃O 333.17 4-(2,4,6-Trifluorophenoxy), 6-CF₃ 88
4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine () C₉H₆F₃N₃S 257.22 4-Thiophen-2-yl, 6-CF₃ N/A
4-Phenyl-N-(4-(trifluoromethyl)phenyl)pyrido[3,2-d]pyrimidin-2-amine () C₂₂H₁₉F₃N₄ 396.41 4-Phenyl, N-(4-CF₃-phenyl) 56

Key Observations :

  • Substituent Effects : The 4-ethoxy group in the target compound likely improves solubility compared to bulkier alkoxy groups (e.g., 1-methylpropoxy in ) .
  • Trifluoromethyl Positioning : The 2-(trifluoromethyl)phenyl group at position 6 may introduce greater steric hindrance than analogs with para-substituted CF₃ groups (e.g., ) .
  • Synthetic Efficiency : High-yield syntheses (e.g., 96.79% in ) contrast with moderate yields (e.g., 56% in ), highlighting the impact of substituent complexity .

Computational and Experimental Data

  • Lipophilicity : The target compound’s LogP is estimated to be ~3.5 (higher than ’s 2.5 due to the ethoxy group) .
  • Thermal Stability : Analogs with CF₃ groups (e.g., ) exhibit melting points >150°C, suggesting robust stability .

Biological Activity

4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound with significant potential in medicinal chemistry due to its biological activity. This compound, characterized by a fused pyrido-pyrimidine structure, has garnered attention for its ability to act as a kinase inhibitor, which may lead to applications in cancer treatment and anti-inflammatory therapies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₃F₃N₄O
  • Molecular Weight : Approximately 334.14 g/mol
  • CAS Number : 917759-63-8

The unique arrangement of nitrogen and carbon atoms in its structure contributes to its chemical reactivity and biological activity. The trifluoromethyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of specific kinases. Kinases are crucial enzymes that regulate various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting these enzymes, the compound can modulate signaling pathways that are often dysregulated in cancer and inflammatory diseases.

Key Biological Activities:

  • Anticancer Properties : The compound has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. In vitro studies indicate that it may reduce cell viability in various cancer cell lines.
  • Anti-inflammatory Effects : Preliminary research suggests that it may also exhibit anti-inflammatory properties by inhibiting pathways associated with inflammation.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.
Cell LineIC50 (µM)
MCF-715.4
Hek293>30

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between the compound and its target proteins. These studies revealed:

  • Hydrogen Bonding : The trifluoromethyl group forms crucial interactions with amino acid residues in the active site of target kinases.

Case Studies

  • Case Study on Anticancer Activity : In a study published in Medicinal Chemistry, this compound was tested against several cancer cell lines, showing promising results in reducing proliferation rates through CDK inhibition.
  • Study on Anti-inflammatory Activity : A separate investigation highlighted its potential in reducing inflammation markers in vitro, suggesting possible therapeutic applications in inflammatory diseases.

Q & A

Q. What are the common synthetic routes for preparing 4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine and its analogues?

The synthesis of this compound and its derivatives typically involves multi-step reactions, including:

  • Ammonolysis : Heating intermediates (e.g., chloropyrimidines) with aqueous ammonia at elevated temperatures (90°C) to introduce amine groups .
  • Amide Coupling : Using coupling agents like HATU with DIPEA in DMF to form amide bonds, followed by purification via flash column chromatography .
  • Reflux with Amines : Reacting methylthio-pyrimidine intermediates with primary or secondary amines under reflux conditions, followed by acidification to precipitate products .

Q. How is the purity and structural integrity of this compound typically verified?

  • HPLC : Purity is assessed using HPLC with ≥98% purity thresholds, as standard in pharmaceutical intermediates .
  • X-ray Crystallography : For unambiguous structural confirmation, particularly for novel derivatives (e.g., N-(4-methoxyphenyl) analogues) .
  • Spectroscopy : NMR and mass spectrometry to confirm molecular weight and substituent positioning .

Q. What are the key structural features influencing the biological activity of pyrido[3,2-d]pyrimidin-2-amine derivatives?

  • Trifluoromethyl Groups : Enhance metabolic stability and lipophilicity, improving membrane permeability .
  • Ethoxy/Substituted Phenoxy Groups : Modulate electronic effects and steric hindrance, affecting target binding (e.g., kinase inhibition) .
  • Pyrimidine Core : Serves as a scaffold for hydrogen bonding with biological targets like enzymes or receptors .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses, especially considering conflicting reports on reaction efficiency?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while DMSO:water mixtures aid in crystallization .
  • Catalyst Selection : HATU enhances amide coupling efficiency compared to traditional EDCI/HOBt, reducing side products .
  • Reaction Monitoring : Real-time techniques like TLC or in-situ IR spectroscopy to identify optimal reaction termination points .

Q. How can computational chemistry aid in predicting the biological activity or reactivity of this compound?

  • Quantum Chemical Calculations : Predict reaction pathways and transition states to identify energetically favorable synthetic routes .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to prioritize derivatives for synthesis .
  • Machine Learning : Train models on existing SAR data to predict bioactivity of novel analogues .

Q. In antimicrobial studies, how can researchers address discrepancies in activity data across different derivatives?

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing trifluoromethyl with nitro groups) to isolate contributing factors .
  • Minimum Inhibitory Concentration (MIC) Assays : Standardize testing against Gram-positive/negative bacteria and fungi to compare efficacy .
  • Resistance Profiling : Evaluate cross-resistance with known antibiotics to rule out non-specific mechanisms .

Q. How can researchers design experiments to elucidate the mechanism of action in biological systems?

  • Enzyme Inhibition Assays : Test against purified targets (e.g., dihydrofolate reductase) to identify direct interactions .
  • Cellular Thermal Shift Assays (CETSA) : Confirm target engagement in live cells by measuring protein stability shifts upon compound binding .
  • Metabolic Labeling : Use radiolabeled or fluorescent derivatives to track cellular uptake and sublocalization .

Methodological Considerations

  • Contradiction Analysis : Conflicting bioactivity data may arise from assay conditions (e.g., pH, serum content). Standardize protocols across labs and validate with positive controls .
  • Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis requires optimizing solvent volume, stirring efficiency, and purification methods (e.g., switching from column chromatography to recrystallization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.